
(3R)-1-(Methylethyl)pyrrolidine-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-(Methylethyl)pyrrolidine-3-ylamine is a chiral amine compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound features a pyrrolidine ring substituted with an isopropyl group and an amine group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(Methylethyl)pyrrolidine-3-ylamine typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as ®-pyrrolidine-3-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The alcohol can then be converted to a leaving group (e.g., tosylate) and subsequently substituted with an isopropylamine group under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, catalytic processes, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(Methylethyl)pyrrolidine-3-ylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkyl halides, tosylates, or mesylates under basic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various alkyl groups.
Scientific Research Applications
Chemistry: As a chiral building block in asymmetric synthesis.
Biology: As a ligand in the study of enzyme-substrate interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-1-(Methylethyl)pyrrolidine-3-ylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Methylethyl)pyrrolidine-3-ylamine: The enantiomer of the compound with different stereochemistry.
N-Methylpyrrolidine: A structurally similar compound with a methyl group instead of an isopropyl group.
Pyrrolidine: The parent compound without any substituents.
Uniqueness
(3R)-1-(Methylethyl)pyrrolidine-3-ylamine is unique due to its specific chiral configuration and the presence of both an isopropyl group and an amine group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(3R)-1-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-2-4-9-5-3-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1 |
InChI Key |
QQBSLNKWDXZLKL-SSDOTTSWSA-N |
Isomeric SMILES |
CCCN1CC[C@H](C1)N |
Canonical SMILES |
CCCN1CCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



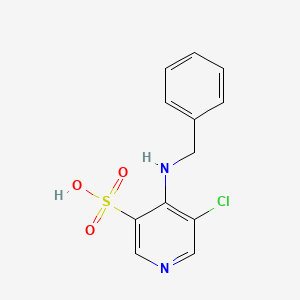
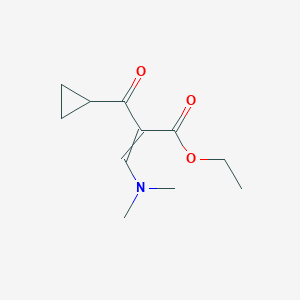
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
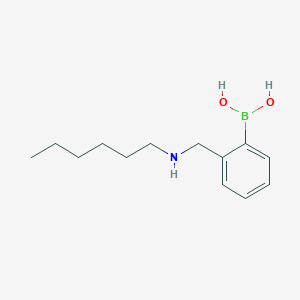
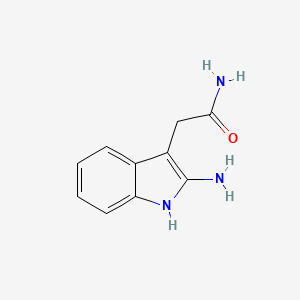

![N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)
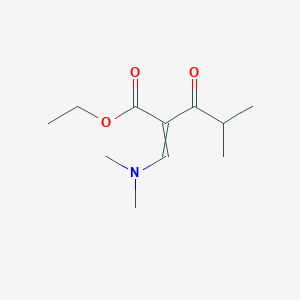
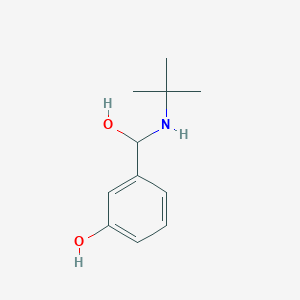

![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)

![6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061037.png)
